

Application Notes and Protocols for Kinase Activity Profiling Using Biotinylated ATP Probes

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Introduction

The study of protein kinases, a large family of enzymes that catalyze the phosphorylation of proteins, is fundamental to understanding cellular signaling and identifying therapeutic targets for a multitude of diseases, including cancer. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technique to assess the functional state of enzymes directly in complex biological systems. This application note details the use of biotinylated ATP probes, specifically acyl-ATP probes, for the labeling and detection of active kinases. These probes covalently modify a conserved lysine residue within the ATP-binding site of active kinases, enabling their subsequent detection and quantification. This methodology is particularly valuable in drug development for determining the potency and selectivity of kinase inhibitors through competitive profiling experiments.

Principle of the Technique

Acyl-ATP probes are analogs of adenosine triphosphate (ATP) that feature a biotin tag attached to the γ -phosphate via a reactive acyl-phosphate group. The probe's ATP moiety directs it to the active site of kinases. Inside the ATP-binding pocket, the ϵ -amino group of a conserved, catalytically important lysine residue attacks the acyl-phosphate, resulting in the covalent attachment of the biotin tag to the kinase and the release of ADP.^[1] This labeling event is dependent on the kinase being in a catalytically competent conformation, thus providing a snapshot of its activity state.

The biotin tag serves as a versatile handle for downstream applications. Biotinylated kinases can be detected by western blotting using streptavidin conjugated to horseradish peroxidase (HRP) or enriched from complex mixtures using streptavidin-coated beads for identification and quantification by mass spectrometry (MS).^{[2][3]}

Experimental Protocols

Protocol 1: In Situ Kinase Activity Profiling in Cell Lysates

This protocol describes the labeling of endogenous kinases in a cell lysate with a biotinylated acyl-ATP probe.

Materials:

- Cells of interest (e.g., HeLa, A375)
- Cell Lysis Buffer (e.g., 20 mM HEPES pH 7.8, 150 mM NaCl, 0.1% Triton X-100)
- Protease and Phosphatase Inhibitor Cocktails
- Desthiobiotin-acyl-ATP (DBAcATP) probe (or similar biotinylated acyl-ATP probe)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Urea
- SDS-PAGE loading buffer

Procedure:

- Cell Lysate Preparation:
 - Harvest cultured cells and wash with ice-cold PBS.

- Lyse the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay). Adjust the concentration to 1-5 mg/mL.
- Kinase Labeling:
 - To 100 µg of cell lysate, add the biotinylated acyl-ATP probe to a final concentration of 5 µM.
 - Incubate the reaction for 15-30 minutes at room temperature.
 - Stop the labeling reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Analysis:
 - The labeled lysate is now ready for analysis by Western Blot (see Protocol 3).

Protocol 2: Competitive Kinase Inhibitor Profiling

This protocol is used to determine the potency and selectivity of a kinase inhibitor by measuring its ability to compete with the biotinylated ATP probe for binding to kinases.

Materials:

- Same as Protocol 1
- Kinase inhibitor of interest (e.g., Dasatinib) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

- Cell Lysate Preparation:
 - Prepare cell lysate as described in Protocol 1.

- Inhibitor Incubation:
 - Aliquot the cell lysate into separate tubes.
 - Add the kinase inhibitor at a range of concentrations (e.g., 0.1 nM to 10 μ M). Include a vehicle control (e.g., DMSO).
 - Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its target kinases.
- Probe Labeling:
 - Add the biotinylated acyl-ATP probe to each tube to a final concentration of 5 μ M.
 - Incubate for 15-30 minutes at room temperature.
 - Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Analysis:
 - Analyze the samples by Western Blot (Protocol 3) or Mass Spectrometry (Protocol 4). The decrease in biotin signal for a particular kinase in the presence of the inhibitor is indicative of target engagement. IC50 values can be calculated from the dose-response curve.

Protocol 3: Western Blot Detection of Biotinylated Kinases

This protocol describes the detection of biotin-labeled kinases using streptavidin-HRP.

Materials:

- Labeled lysates from Protocol 1 or 2
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer

- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
- Streptavidin-HRP conjugate
- Chemiluminescent substrate

Procedure:

- SDS-PAGE and Transfer:
 - Separate the labeled proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
- Blocking and Probing:
 - Block the membrane with Blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 5 minutes each with Wash buffer.
 - Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.[\[4\]](#)
- Detection:
 - Wash the membrane three times for 10 minutes each with Wash buffer.
 - Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.

Protocol 4: Enrichment of Biotinylated Peptides for Mass Spectrometry

This protocol describes the enrichment of biotinylated peptides from a labeled lysate for identification and quantification by LC-MS/MS.

Materials:

- Labeled lysate from Protocol 1 or 2
- Urea, DTT, Iodoacetamide
- Trypsin
- Streptavidin-coated agarose or magnetic beads
- Wash buffers (e.g., PBS, 1% SDS in PBS, 8M urea)
- Elution buffer (e.g., 0.2% TFA, 0.1% formic acid, 80% acetonitrile)

Procedure:

- Protein Denaturation, Reduction, and Alkylation:
 - To the labeled lysate, add urea to a final concentration of 6 M.
 - Add DTT to 10 mM and incubate at 65°C for 15 minutes.
 - Cool to room temperature and add iodoacetamide to 40 mM. Incubate in the dark for 30 minutes.
- Tryptic Digestion:
 - Dilute the sample to reduce the urea concentration to below 2 M.
 - Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Enrichment of Biotinylated Peptides:
 - Equilibrate streptavidin beads with a suitable buffer.
 - Incubate the tryptic digest with the streptavidin beads for 1-2 hours at room temperature with rotation.

- Wash the beads extensively to remove non-biotinylated peptides. A series of washes with increasing stringency (e.g., PBS, high salt buffer, 1% SDS, 8M urea) is recommended to reduce non-specific binding.[5]
- Elution and Sample Preparation for MS:
 - Elute the biotinylated peptides from the beads using an appropriate elution buffer.[6]
 - Dry the eluted peptides in a vacuum centrifuge and resuspend in a buffer compatible with LC-MS/MS analysis.

Data Presentation

Quantitative data from competitive profiling experiments can be summarized in tables to compare the potency and selectivity of different kinase inhibitors.

Table 1: IC₅₀ Values (nM) of Dasatinib Against a Panel of Kinases in HL60 and PC3 Cell Lysates

Kinase	HL60 IC50 (nM)	PC3 IC50 (nM)
ABL1	0.8	0.6
SRC	1.2	1.1
LCK	1.5	1.3
YES1	1.8	1.6
FYN	2.1	1.9
BTK	5.5	4.8
TEC	8.9	7.5
MAP2K5	15	12
DDR1	25	22
KIT	30	28
EPHA2	45	40
EGFR	>1000	>1000

Data adapted from literature to illustrate typical results from KiNativ™ profiling. Actual values may vary.[\[4\]](#)

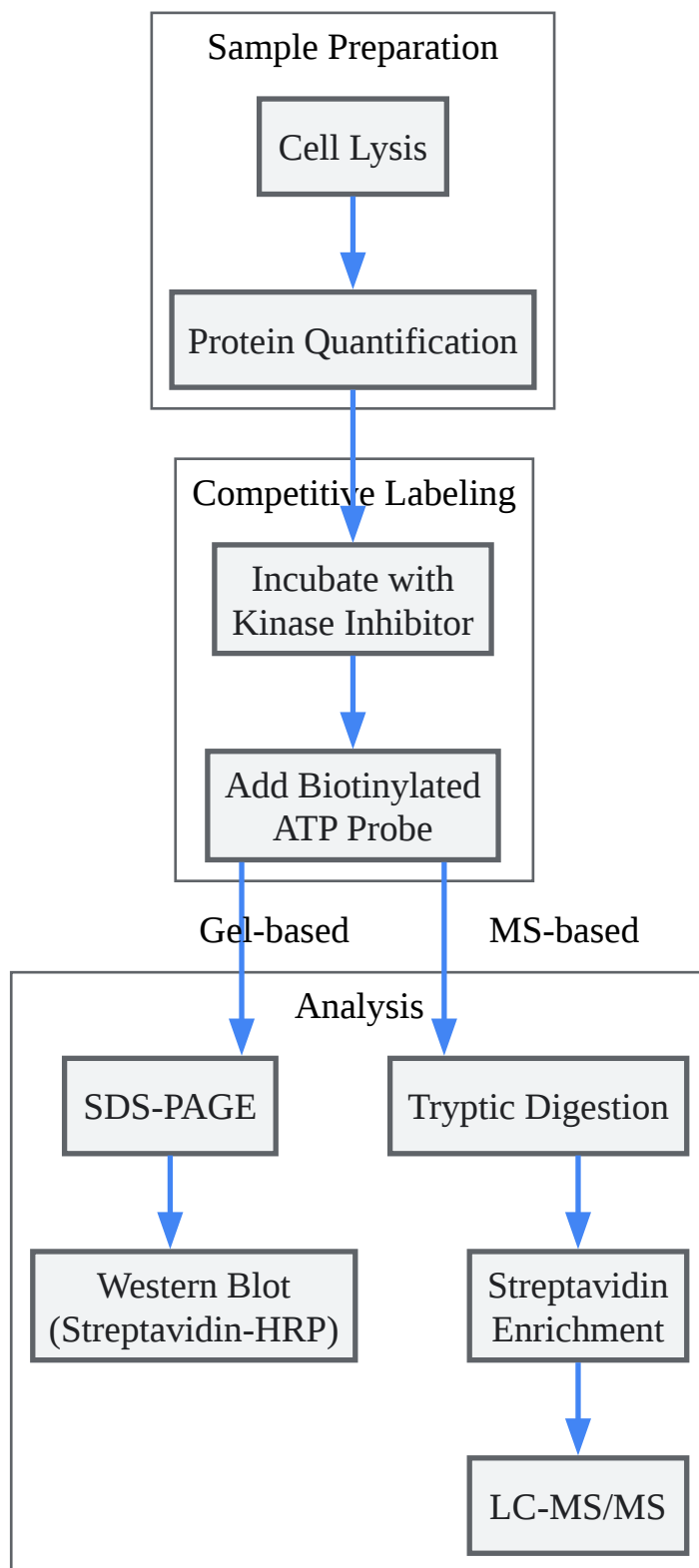
Table 2: Comparison of Kinase Targets for Dasatinib Identified by In Situ vs. Biochemical Assays

Assay Type	Number of Targets with >50% Occupancy at 100 nM
Biochemical Assay	44
In Situ Cellular Assay	22

This table illustrates that in situ assays can reveal improved selectivity compared to biochemical assays, likely due to factors like cellular ATP concentrations and protein complexes.[\[7\]](#)

Visualizations

Experimental Workflow

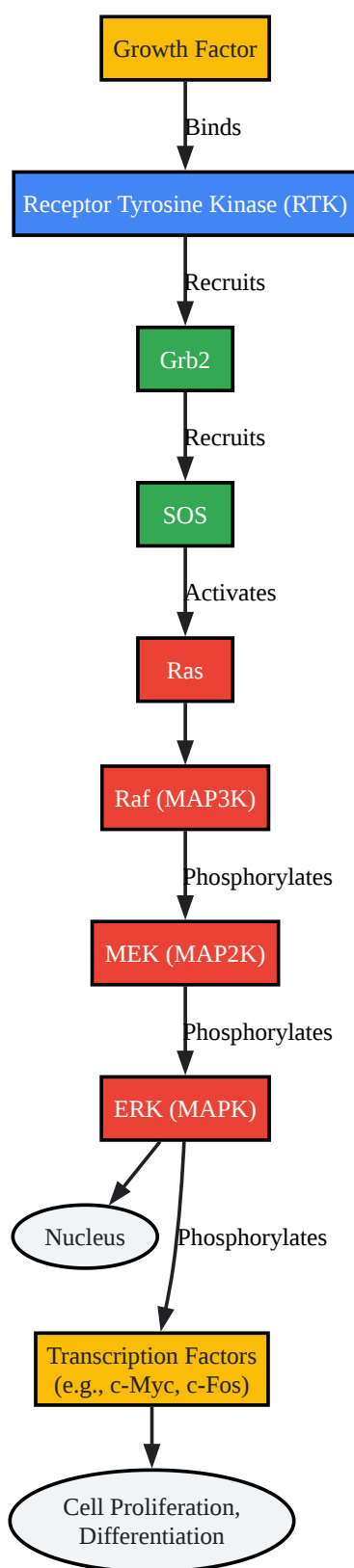


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Caption: Workflow for competitive kinase profiling.

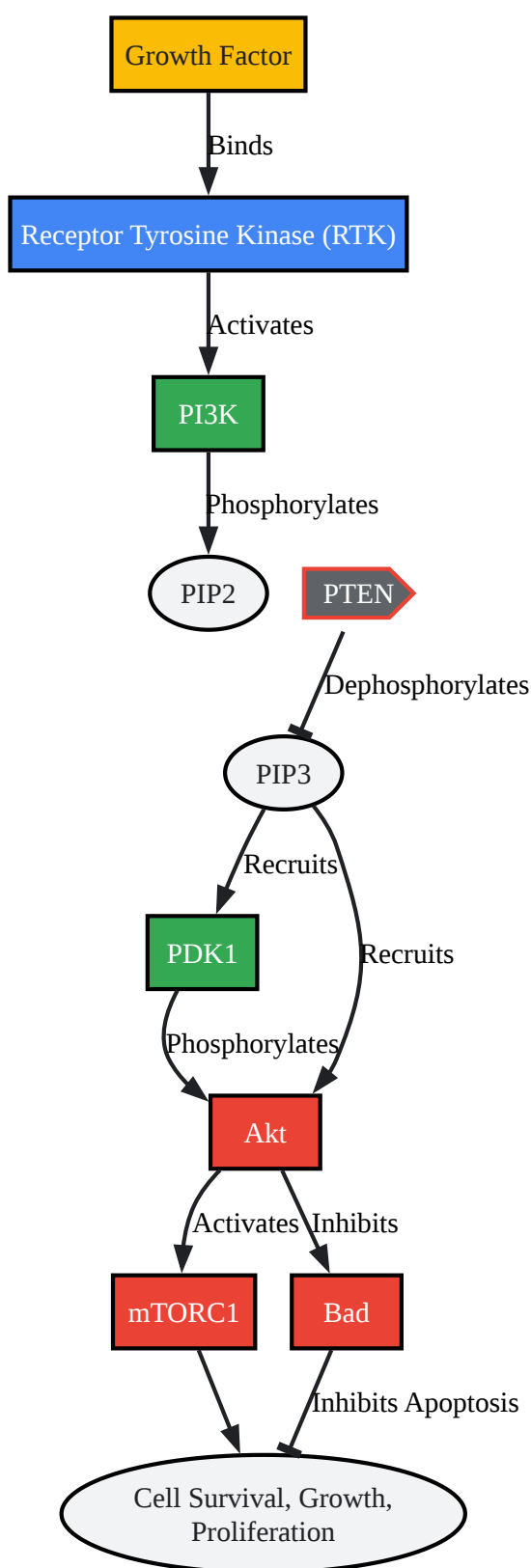
Signaling Pathways

The MAPK/ERK and PI3K/Akt pathways are two critical signaling cascades that are frequently dysregulated in cancer and are common targets for kinase inhibitors.



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Caption: Simplified MAPK/ERK signaling pathway.



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Caption: Simplified PI3K/Akt signaling pathway.

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